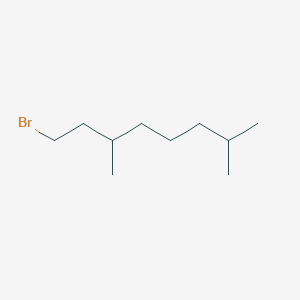

1-Bromo-3,7-dimethyloctane

Beschreibung

Eigenschaften

IUPAC Name |

1-bromo-3,7-dimethyloctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21Br/c1-9(2)5-4-6-10(3)7-8-11/h9-10H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGSUDZKDSKCYJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70955417 | |

| Record name | 1-Bromo-3,7-dimethyloctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70955417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3383-83-3 | |

| Record name | 1-Bromo-3,7-dimethyloctane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003383833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-3,7-dimethyloctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70955417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-3,7-dimethyloctane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-3,7-dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3,7-dimethyloctane is a halogenated hydrocarbon with a branched alkyl structure. Its chemical properties and reactivity make it a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and functional materials. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis, and a summary of its spectroscopic data and safety information.

Chemical and Physical Properties

1-Bromo-3,7-dimethyloctane is a colorless to light yellow liquid. Its physical and chemical properties are summarized in the table below, providing a quick reference for experimental planning and execution.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₁Br | [1][2][3] |

| Molecular Weight | 221.18 g/mol | [1][2][3] |

| IUPAC Name | 1-bromo-3,7-dimethyloctane | [2] |

| CAS Number | 3383-83-3 | [2] |

| Boiling Point | 135-140 °C at 10 mmHg | [1][4] |

| 216-217 °C (lit.) | ||

| 225.7±8.0 °C at 760 mmHg | [3] | |

| Density | 1.066 g/mL at 20 °C | [1] |

| Refractive Index (n20/D) | 1.455 (lit.) | [1][4] |

| Flash Point | 210.0 °F (98.9 °C) - closed cup | [3] |

| Appearance | Colorless to Light yellow to Light orange clear liquid | [4] |

| InChI | 1S/C10H21Br/c1-9(2)5-4-6-10(3)7-8-11/h9-10H,4-8H2,1-3H3 | [2][3] |

| SMILES | CC(C)CCCC(C)CCBr | [2] |

Synthesis of 1-Bromo-3,7-dimethyloctane

1-Bromo-3,7-dimethyloctane is typically synthesized from its corresponding alcohol, 3,7-dimethyloctan-1-ol (B75441). Two common laboratory-scale protocols are detailed below.

Method 1: Reaction with Hydrobromic and Sulfuric Acid

This method involves the direct bromination of 3,7-dimethyloctan-1-ol using a mixture of hydrobromic acid and sulfuric acid as the bromine source and catalyst, respectively.

-

Reagent Preparation: In a suitable reaction vessel, slowly add 17 mL of concentrated sulfuric acid to 100 mL of 48% hydrobromic acid while stirring in an ice bath to control the exothermic reaction.

-

Reaction Setup: To the cooled acid mixture, add 67 mL (100 g) of 3,7-dimethyloctan-1-ol.[4]

-

Reaction Execution: Heat the reaction mixture to 120-125 °C and maintain this temperature for 3 hours with continuous stirring.[4]

-

Work-up and Extraction: After 3 hours, cool the mixture to room temperature and extract the product with 300 mL of heptane (B126788).[4]

-

Washing: Sequentially wash the organic layer with dilute hydrochloric acid, water, and a sodium bicarbonate solution to remove any unreacted acids and other impurities.[4]

-

Drying and Concentration: Dry the heptane layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate the solution under reduced pressure to obtain the crude product.[4]

-

Purification: Purify the crude product by vacuum distillation. Collect the fraction boiling at 85-87 °C/10 mmHg to yield the pure (R)-1-bromo-3,7-dimethyloctane as a colorless oil.[4]

Caption: Workflow for the synthesis of 1-Bromo-3,7-dimethyloctane using HBr/H₂SO₄.

Method 2: Appel-type Reaction with Triphenylphosphine (B44618) and N-Bromosuccinimide

This alternative method utilizes triphenylphosphine and N-bromosuccinimide to convert the alcohol to the corresponding bromide under milder conditions.

-

Reaction Setup: In a reaction flask, dissolve 2.80 g (18.2 mmol) of (S)-3,7-dimethyloctan-1-ol and 5.60 g (21.5 mmol) of triphenylphosphine in 50 mL of dichloromethane (B109758) (CH₂Cl₂).[5]

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add 3.85 g (21.6 mmol) of N-bromosuccinimide (NBS) portion-wise, ensuring the temperature remains at 0 °C.[5]

-

Reaction Execution: Stir the mixture at 0 °C for 2 hours.[5]

-

Solvent Removal: After the reaction is complete, remove the solvent under reduced pressure.[5]

-

Purification: Suspend the solid residue in n-hexane and purify by column chromatography on silica (B1680970) gel using n-hexane as the eluent to yield the pure product.[5]

Caption: Workflow for the synthesis of 1-Bromo-3,7-dimethyloctane via an Appel-type reaction.

Reactivity and Potential Applications

As an alkyl bromide, 1-Bromo-3,7-dimethyloctane is a versatile electrophile in organic synthesis. Its primary reactivity centers around the carbon-bromine bond.

-

Nucleophilic Substitution: It can undergo Sₙ2 reactions with a variety of nucleophiles to introduce the 3,7-dimethyloctyl moiety into other molecules.

-

Grignard Reagent Formation: It can react with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, 3,7-dimethyloctylmagnesium bromide.[6][7] This organometallic reagent is a potent nucleophile and can be used to form new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, and esters.[6]

-

Wurtz-type Coupling: While less common for synthetic utility due to side reactions, it can undergo coupling reactions in the presence of active metals like sodium.[8]

Its branched, lipophilic structure makes it a valuable building block in the synthesis of:

-

Pharmaceuticals: The 3,7-dimethyloctyl group can be incorporated into drug candidates to enhance their lipophilicity, potentially improving membrane permeability and pharmacokinetic properties.[9][10]

-

Functional Materials: It can be used in the preparation of stimulus-responsive and biodegradable polymers for biomedical applications.[4]

Spectroscopic Data

Spectroscopic data for 1-Bromo-3,7-dimethyloctane is available in public databases.

-

Mass Spectrometry: The mass spectrum shows molecular ion peaks at m/z 220 and 222, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).[4] Further details can be found in the NIST Mass Spectrometry Data Center.[11]

-

NMR Spectroscopy: ¹H and ¹³C NMR data have been reported.[5]

-

Infrared Spectroscopy: IR spectra are available on the NIST WebBook.[11]

Safety and Handling

1-Bromo-3,7-dimethyloctane is classified as a hazardous substance.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P261, P264, P280, P302+P352, P305+P351+P338.[2]

-

Personal Protective Equipment (PPE): Eyeshields, gloves, and a multi-purpose combination respirator cartridge are recommended.

-

Storage: It is a combustible liquid and should be stored accordingly.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. chemwhat.com [chemwhat.com]

- 2. 1-Bromo-3,7-dimethyloctane | C10H21Br | CID 137914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-BROMO-3,7-DIMETHYLOCTANE | CAS: 3383-83-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. 1-BROMO-3,7-DIMETHYLOCTANE | 3383-83-3 [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. community.wvu.edu [community.wvu.edu]

- 7. benchchem.com [benchchem.com]

- 8. homework.study.com [homework.study.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. 1-Bromo-3,7-dimethyloctane [webbook.nist.gov]

An In-depth Technical Guide to 1-Bromo-3,7-dimethyloctane

This technical guide provides a comprehensive overview of 1-Bromo-3,7-dimethyloctane, a key alkyl halide intermediate. The document is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development, offering detailed information on its chemical properties, synthesis, and reactivity.

Chemical Structure and Properties

1-Bromo-3,7-dimethyloctane is a branched-chain alkyl bromide. Its structure consists of an eight-carbon octane (B31449) backbone with methyl groups at positions 3 and 7, and a bromine atom attached to the first carbon.

Structural Formula:

IUPAC Name: 1-bromo-3,7-dimethyloctane[1] Molecular Formula: C₁₀H₂₁Br[1][2] SMILES: CC(C)CCCC(C)CCBr[1][3][4] InChI Key: VGSUDZKDSKCYJP-UHFFFAOYSA-N[1][2][3]

The presence of the primary bromide makes it a suitable substrate for various nucleophilic substitution reactions, while its branched alkyl chain influences its physical properties such as boiling point and solubility.

Physicochemical Data

The key quantitative properties of 1-Bromo-3,7-dimethyloctane are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 221.18 g/mol | [1][2][3][4] |

| CAS Number | 3383-83-3 | [1][2][3][5] |

| Appearance | Colorless to light yellow oil/liquid | [5][6] |

| Boiling Point | 135-140 °C at 10 mmHg | [3][5][7] |

| 225.7 ± 8.0 °C at 760 mmHg | [2] | |

| Density | 1.066 g/mL at 20 °C | [3][7] |

| Refractive Index (n²⁰/D) | 1.455 | [3][5][7] |

| Flash Point | 98.9 °C (210.0 °F) - closed cup | [3][7] |

Experimental Protocols

Synthesis of 1-Bromo-3,7-dimethyloctane from 3,7-dimethyloctan-1-ol (B75441)

This protocol details the synthesis of 1-Bromo-3,7-dimethyloctane via a nucleophilic substitution reaction using 3,7-dimethyloctan-1-ol as the starting material.[5]

Materials:

-

3,7-dimethyloctan-1-ol (100 g, 67 mL)

-

48% Hydrobromic acid (100 mL)

-

Concentrated Sulfuric acid (17 mL)

-

Heptane (B126788) (300 mL)

-

Dilute Hydrochloric acid

-

Sodium Bicarbonate solution

-

Water

Procedure:

-

Reaction Setup: In a suitable reaction vessel, slowly add concentrated sulfuric acid (17 mL) to 48% hydrobromic acid (100 mL) while stirring.

-

Addition of Alcohol: To the stirred acid mixture, add 3,7-dimethyloctan-1-ol (100 g).

-

Heating: Heat the reaction mixture to a temperature of 120-125 °C and maintain this temperature for 3 hours.

-

Extraction: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with heptane (300 mL).

-

Washing: Wash the separated heptane layer sequentially with dilute hydrochloric acid, water, and finally with a sodium bicarbonate solution to neutralize any remaining acid.

-

Drying and Concentration: Dry the organic layer over an appropriate drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude oily product by vacuum distillation. Collect the fraction boiling at 85-87 °C/10 mmHg to obtain the pure 1-Bromo-3,7-dimethyloctane.[5]

Visualized Workflows and Pathways

The following diagrams, generated using DOT language, illustrate key processes related to 1-Bromo-3,7-dimethyloctane.

Caption: Workflow for the synthesis of 1-Bromo-3,7-dimethyloctane.

Caption: Generalized Sₙ2 reaction pathway for 1-Bromo-3,7-dimethyloctane.

References

- 1. 1-Bromo-3,7-dimethyloctane | C10H21Br | CID 137914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-BROMO-3,7-DIMETHYLOCTANE | CAS: 3383-83-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. 1-ブロモ-3,7-ジメチルオクタン 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. 1-BROMO-3,7-DIMETHYLOCTANE | 3383-83-3 [chemicalbook.com]

- 6. 1-ブロモ-3,7-ジメチルオクタン | 1-Bromo-3,7-dimethyloctane | 3383-83-3 | 東京化成工業株式会社 [tcichemicals.com]

- 7. chemwhat.com [chemwhat.com]

An In-depth Technical Guide to 1-Bromo-3,7-dimethyloctane

CAS Number: 3383-83-3

Abstract: This technical guide provides a comprehensive overview of 1-Bromo-3,7-dimethyloctane (CAS 3383-83-3), a key aliphatic bromide intermediate. The document is intended for researchers, scientists, and professionals in the fields of drug development, polymer chemistry, and materials science. It details the physicochemical properties, synthesis, and key applications of this compound, with a focus on its role as a versatile building block in organic synthesis. This guide includes detailed experimental protocols, safety and handling information, and visual diagrams of synthetic pathways to facilitate its practical application in a laboratory setting.

Introduction

1-Bromo-3,7-dimethyloctane, also known as 3,7-dimethyloctyl bromide, is a branched-chain alkyl halide. Its structure, featuring a primary bromide and methyl branching, makes it a valuable intermediate for introducing the bulky and lipophilic 3,7-dimethyloctyl group into a variety of molecular scaffolds. This moiety is of particular interest in the development of advanced materials and pharmaceutical intermediates due to the physical and chemical properties it imparts. The compound serves as a crucial precursor in the synthesis of specialty polymers, liquid crystals, and potentially as a fragment in the design of novel therapeutic agents. This guide will explore the fundamental characteristics and synthetic utility of 1-Bromo-3,7-dimethyloctane.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of 1-Bromo-3,7-dimethyloctane is provided below. These properties are essential for its handling, storage, and application in chemical reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₁Br | [1] |

| Molecular Weight | 221.18 g/mol | [1] |

| Appearance | Colorless to light yellow/orange clear liquid | |

| Boiling Point | 135-140 °C at 10 mmHg 85-87 °C at 10 mmHg (for (R)-enantiomer) | [2] |

| Density | 1.066 g/mL at 20 °C | |

| Refractive Index (n²⁰/D) | 1.455 | |

| Flash Point | 98.9 °C (210.0 °F) - closed cup | |

| Solubility | Insoluble in water. | |

| SMILES | CC(C)CCCC(C)CCBr | |

| InChI Key | VGSUDZKDSKCYJP-UHFFFAOYSA-N |

Spectroscopic Information: Spectroscopic data is crucial for the identification and characterization of 1-Bromo-3,7-dimethyloctane.

-

Mass Spectrometry (MS): Molecular ion peaks (M+) are observed at m/z 220 and 222, corresponding to the two common isotopes of bromine (⁷⁹Br and ⁸¹Br).[2]

-

Infrared (IR) Spectroscopy: Data available through the NIST WebBook.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectral data are available in public databases such as PubChem.

Synthesis of 1-Bromo-3,7-dimethyloctane

The most common and efficient method for the synthesis of 1-Bromo-3,7-dimethyloctane is through the bromination of the corresponding alcohol, 3,7-dimethyloctan-1-ol.

General Synthesis Workflow

The overall workflow for the synthesis and purification of 1-Bromo-3,7-dimethyloctane is depicted below.

References

Synthesis of 1-Bromo-3,7-dimethyloctane from 3,7-dimethyloctan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synthesis of 1-bromo-3,7-dimethyloctane from its corresponding primary alcohol, 3,7-dimethyloctan-1-ol (B75441). This conversion is a fundamental transformation in organic synthesis, often employed in the construction of more complex molecules in the pharmaceutical and materials science industries. This document outlines two primary synthetic routes, detailing experimental protocols and presenting quantitative data to aid in methodological selection and application.

Introduction

1-Bromo-3,7-dimethyloctane is a valuable alkyl bromide intermediate. Its synthesis from the readily available 3,7-dimethyloctan-1-ol can be achieved through various established bromination methods. The choice of reagent and reaction conditions is critical to ensure high yield and purity, while minimizing side reactions such as carbocation rearrangements. This guide focuses on two common and effective methods: reaction with hydrobromic and sulfuric acid, and the use of phosphorus tribromide (PBr₃).

Comparative Data of Synthetic Routes

The selection of a synthetic route often depends on factors such as desired yield, substrate sensitivity, and available reagents. The following table summarizes the quantitative data associated with the hydrobromic acid-mediated synthesis of 1-bromo-3,7-dimethyloctane.

| Parameter | Hydrobromic Acid / Sulfuric Acid Method | Phosphorus Tribromide (PBr₃) Method |

| Reagents | 48% Hydrobromic acid, concentrated Sulfuric acid | Phosphorus tribromide (PBr₃), Pyridine (B92270) (optional) |

| Yield | 78.2%[1] | Typically high for primary alcohols (e.g., 60% for neopentyl alcohol)[2] |

| Reaction Temperature | 120-125 °C[1] | 0-25 °C[3] |

| Reaction Time | 3 hours[1] | Varies, typically shorter than HBr method |

| Purification | Vacuum distillation[1] | Aqueous workup followed by distillation |

| Product Boiling Point | 85-87 °C / 10 mmHg[1] | 135-140 °C / 10 mmHg[1] |

| Mechanism | Sₙ1/Sₙ2 characteristics | Sₙ2[2][3][4] |

| Key Advantages | Readily available and inexpensive reagents. | Avoids carbocation rearrangements, proceeds with inversion of configuration.[2][3] |

Experimental Protocols

Method 1: Synthesis using Hydrobromic and Sulfuric Acid

This protocol is based on a documented procedure for the synthesis of (R)-1-bromo-3,7-dimethyloctane.[1]

Materials:

-

3,7-dimethyloctan-1-ol (100 g, 0.632 mol)

-

48% Hydrobromic acid (100 mL)

-

Concentrated Sulfuric acid (17 mL)

-

Heptane (B126788) (300 mL)

-

Dilute Hydrochloric acid

-

Water

-

Sodium bicarbonate solution

Procedure:

-

In a suitable reaction vessel, slowly add concentrated sulfuric acid (17 mL) to 48% hydrobromic acid (100 mL) with stirring.

-

To this acidic mixture, add 3,7-dimethyloctan-1-ol (100 g).

-

Heat the reaction mixture to 120-125 °C and maintain this temperature for 3 hours.

-

After cooling the reaction mixture to room temperature, extract the product with heptane (300 mL).

-

Wash the organic layer sequentially with dilute hydrochloric acid, water, and sodium bicarbonate solution.

-

Dry the heptane layer over a suitable drying agent (e.g., anhydrous magnesium sulfate) and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation, collecting the fraction at 85-87 °C/10 mmHg to yield pure 1-bromo-3,7-dimethyloctane.[1]

Caption: Experimental workflow for the synthesis of 1-bromo-3,7-dimethyloctane using the HBr/H₂SO₄ method.

Method 2: Synthesis using Phosphorus Tribromide (PBr₃)

Phosphorus tribromide is a widely used reagent for converting primary and secondary alcohols to alkyl bromides.[2][4][5] This method proceeds via an Sₙ2 mechanism, which advantageously prevents carbocation rearrangements that can occur under strongly acidic conditions.[2][3]

General Procedure:

-

Dissolve 3,7-dimethyloctan-1-ol in a dry, inert solvent (e.g., diethyl ether or dichloromethane) in a flask equipped with a dropping funnel and a nitrogen inlet.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add phosphorus tribromide (approximately 0.33 to 0.4 equivalents per equivalent of alcohol) to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC). The use of a weak base like pyridine can be employed to neutralize the HBr byproduct.[2][3]

-

Carefully quench the reaction by slowly adding it to ice water.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over a suitable drying agent, filter, and concentrate under reduced pressure.

-

Purify the resulting crude 1-bromo-3,7-dimethyloctane by vacuum distillation.

Reaction Mechanism: Bromination with PBr₃

The reaction of a primary alcohol with phosphorus tribromide follows an Sₙ2 pathway. The key steps are the activation of the hydroxyl group to form a good leaving group, followed by a backside attack by the bromide ion.

Caption: Sₙ2 mechanism for the conversion of a primary alcohol to an alkyl bromide using PBr₃.

Conclusion

Both the hydrobromic acid/sulfuric acid and the phosphorus tribromide methods are viable for the synthesis of 1-bromo-3,7-dimethyloctane from 3,7-dimethyloctan-1-ol. The choice between these methods will depend on the specific requirements of the synthesis, such as the need to avoid potential rearrangements, the desired scale of the reaction, and the availability of reagents. For substrates prone to carbocation rearrangement, the PBr₃ method is generally preferred due to its Sₙ2 mechanism. The HBr/H₂SO₄ method, while potentially leading to side products in some cases, is a cost-effective alternative for robust substrates.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physical Properties of 1-Bromo-3,7-dimethyloctane

Introduction

1-Bromo-3,7-dimethyloctane is a halogenated hydrocarbon with the chemical formula C10H21Br. It is a derivative of octane, featuring a bromine atom at the C1 position and methyl groups at the C3 and C7 positions. This structure imparts specific physical and chemical properties that are of interest in various research and development applications, including as a building block in organic synthesis and for the preparation of stimulus-responsive biodegradable polymers for biomedical uses.[1] This guide provides a comprehensive overview of its key physical properties, supported by detailed experimental protocols for their determination.

Data Presentation

The quantitative physical properties of 1-Bromo-3,7-dimethyloctane are summarized in the table below for easy reference and comparison.

| Physical Property | Value | Conditions |

| Molecular Formula | C₁₀H₂₁Br | |

| Molecular Weight | 221.18 g/mol | [2][3] |

| Appearance | Colorless to light yellow/orange clear liquid | [1][4] |

| Density | 1.066 g/mL | at 20 °C[2] |

| Boiling Point | 135-140 °C | at 10 mmHg[1][2] |

| 216-217 °C | (lit.)[2] | |

| Refractive Index | 1.455 | at 20 °C (n20/D)[1][2] |

| Flash Point | 98.9 °C (210.0 °F) | closed cup[2] |

| Melting Point | Below room temperature | Inferred from liquid state at standard conditions. |

| Solubility | Miscible with many organic solvents, insoluble in water. | Based on structural similarity to 1-bromooctane.[5] |

Experimental Protocols

Detailed methodologies for the determination of the key physical properties of 1-Bromo-3,7-dimethyloctane are provided below.

Determination of Boiling Point (Thiele Tube Method)

The boiling point is a critical physical constant for a liquid. The Thiele tube method is a convenient micro-method for its determination.

-

Apparatus: Thiele tube, thermometer (-10 to 250 °C), capillary tube (sealed at one end), small test tube, rubber band or wire, heating mantle or Bunsen burner, and heat transfer fluid (e.g., mineral oil).

-

Procedure:

-

A small amount (0.5-1.0 mL) of 1-Bromo-3,7-dimethyloctane is placed in the small test tube.

-

The capillary tube, with its sealed end uppermost, is placed inside the test tube containing the sample.

-

The test tube is attached to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.

-

The assembly is clamped so that it is immersed in the heat transfer fluid within the Thiele tube. The side arm of the Thiele tube is gently heated.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a continuous and rapid stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

Determination of Density (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, a flask with a specific, accurately known volume.

-

Apparatus: Pycnometer (e.g., 10 mL or 25 mL), analytical balance, thermometer, and a constant temperature water bath.

-

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed on an analytical balance (m_pyc).

-

The pycnometer is filled with distilled water and placed in a constant temperature water bath at 20°C until it reaches thermal equilibrium. The volume is adjusted precisely to the calibration mark.

-

The outside of the pycnometer is dried, and it is weighed to determine the mass of the pycnometer and water (m_pyc+water).

-

The mass of the water is calculated (m_water = m_pyc+water - m_pyc). The volume of the pycnometer at 20°C can be calculated using the known density of water at that temperature (V_pyc = m_water / ρ_water).

-

The pycnometer is emptied, dried, and then filled with 1-Bromo-3,7-dimethyloctane.

-

The filled pycnometer is brought to 20°C in the water bath, the volume is adjusted, and the exterior is dried.

-

The mass of the pycnometer and the sample is measured (m_pyc+sample).

-

The mass of the sample is calculated (m_sample = m_pyc+sample - m_pyc).

-

The density of 1-Bromo-3,7-dimethyloctane is calculated using the formula: ρ_sample = m_sample / V_pyc.

-

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.

-

Apparatus: Abbe refractometer, constant temperature water bath (set to 20°C), light source (sodium lamp, D-line at 589 nm), and a dropper.

-

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index at 20°C (e.g., distilled water).

-

The prism surfaces of the refractometer are cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry completely.

-

A few drops of 1-Bromo-3,7-dimethyloctane are placed on the surface of the lower prism using a clean dropper.

-

The two prisms are closed and locked together.

-

Water from the constant temperature bath is circulated through the jackets of the prisms to maintain a constant temperature of 20°C.

-

The light source is positioned to illuminate the prisms.

-

While looking through the eyepiece, the adjustment knob is turned until the field of view is divided into a light and a dark region.

-

The compensator knob is adjusted to eliminate any color fringes and to obtain a sharp, well-defined boundary line.

-

The main adjustment knob is used to bring the boundary line exactly to the center of the crosshairs in the eyepiece.

-

The refractive index is read directly from the instrument's scale.

-

Determination of Solubility (Qualitative Method)

A qualitative assessment of solubility in different solvents is fundamental to understanding the polarity and potential applications of a compound.

-

Apparatus: A series of small test tubes, vortex mixer, and a selection of solvents with varying polarities (e.g., water, ethanol, acetone (B3395972), diethyl ether, hexane).

-

Procedure:

-

Approximately 0.1 mL of 1-Bromo-3,7-dimethyloctane is added to separate test tubes.

-

To each test tube, 2 mL of a different solvent is added.

-

The test tubes are agitated using a vortex mixer for 1-2 minutes.

-

The mixtures are allowed to stand and are then visually inspected for homogeneity.

-

Observations are recorded as:

-

Soluble (Miscible): A single, clear liquid phase is observed.

-

Partially Soluble: The mixture is cloudy, or two phases are present, but the volume of the solute phase has noticeably decreased.

-

Insoluble: Two distinct liquid layers are observed, with no apparent change in the volume of the solute.

-

-

Based on its structure, 1-Bromo-3,7-dimethyloctane is expected to be miscible with non-polar solvents like hexane (B92381) and diethyl ether, and also soluble in polar aprotic solvents like acetone and polar protic solvents like ethanol. It is expected to be insoluble in water.[5]

-

Mandatory Visualization

The following diagram illustrates the logical workflow for the determination of the physical properties of 1-Bromo-3,7-dimethyloctane.

Workflow for Determining Physical Properties.

References

- 1. 1-BROMO-3,7-DIMETHYLOCTANE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. 1-Bromo-3,7-dimethyloctane 96 3383-83-3 [sigmaaldrich.com]

- 3. 1-Bromo-3,7-dimethyloctane | C10H21Br | CID 137914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-ブロモ-3,7-ジメチルオクタン | 1-Bromo-3,7-dimethyloctane | 3383-83-3 | 東京化成工業株式会社 [tcichemicals.com]

- 5. benchchem.com [benchchem.com]

Spectroscopic Profile of 1-Bromo-3,7-dimethyloctane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Bromo-3,7-dimethyloctane (CAS No: 3383-83-3). The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document details its ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 1-Bromo-3,7-dimethyloctane.

¹H Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for (S)-1-Bromo-3,7-dimethyloctane (Solvent: CDCl₃) [1]

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |

| 3.35-3.47 | m | 2H | H-1 (CH₂Br) |

| 1.81-1.90 | m | 1H | H-2a |

| 1.57-1.69 | m | 2H | H-2b, H-3 |

| 1.44-1.56 | m | 1H | H-7 |

| 1.19-1.34 | m | 3H | H-4, H-5a, H-6a |

| 1.05-1.17 | m | 3H | H-5b, H-6b, H-8a |

| 0.84-0.88 | m | 9H | H-8b, H-9, H-10 |

Note: Due to the complex and overlapping nature of the signals in the aliphatic region, some assignments are presented as ranges.

¹³C Nuclear Magnetic Resonance (NMR) Data

Table 2: ¹³C NMR Spectroscopic Data for (S)-1-Bromo-3,7-dimethyloctane (Solvent: CDCl₃) [1]

| Chemical Shift (δ) (ppm) | Carbon Atom Assignment |

| 40.08 | C-1 (CH₂Br) |

| 39.16 | C-2 |

| 36.71 | C-3 |

| 32.09 | C-4 |

| 31.66 | C-5 |

| 27.93 | C-6 |

| 24.53 | C-7 |

| 22.66 | C-8 or C-9 |

| 22.56 | C-8 or C-9 |

| 18.94 | C-10 |

Infrared (IR) Spectroscopy Data

Table 3: Characteristic Infrared Absorption Bands for 1-Bromo-3,7-dimethyloctane

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2960-2850 | Strong | C-H stretching (alkane) |

| ~1465 | Medium | C-H bending (CH₂) |

| ~1380 | Medium | C-H bending (CH₃) |

| ~1250 | Medium | CH₂ wagging (-CH₂Br) |

| ~650-550 | Strong | C-Br stretching |

Note: The exact peak positions can vary slightly. The data is based on typical values for alkyl bromides.

Mass Spectrometry (MS) Data

Table 4: Key Mass Spectrometry Fragmentation Data for 1-Bromo-3,7-dimethyloctane

| m/z | Proposed Fragment |

| 220/222 | [C₁₀H₂₁Br]⁺ (Molecular Ion, M⁺) |

| 141 | [M - Br]⁺ |

| 71 | [C₅H₁₁]⁺ |

| 57 | [C₄H₉]⁺ (Base Peak)[2] |

| 55 | [C₄H₇]⁺[2] |

Note: The presence of bromine is indicated by the characteristic M+ and M+2 isotopic peaks of roughly equal intensity.

Experimental Protocols

The following are detailed methodologies representative of the techniques used to acquire the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Approximately 10-20 mg of 1-Bromo-3,7-dimethyloctane is dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

Instrumentation : ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

-

¹H NMR Acquisition : The proton spectrum is acquired with a spectral width of 16 ppm, a relaxation delay of 1 s, and an acquisition time of 4 s. A total of 16 scans are typically averaged.

-

¹³C NMR Acquisition : The carbon spectrum is acquired with broadband proton decoupling. A spectral width of 250 ppm, a relaxation delay of 2 s, and an acquisition time of 1 s are used. Several hundred to a few thousand scans are averaged to achieve an adequate signal-to-noise ratio.

-

Data Processing : The raw data is Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation : As 1-Bromo-3,7-dimethyloctane is a liquid, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation : A Fourier-transform infrared (FTIR) spectrometer is used for analysis.

-

Acquisition : A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument's sample compartment, and the sample spectrum is acquired over the range of 4000-400 cm⁻¹. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing : The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction : The sample is introduced into the mass spectrometer via a gas chromatograph (GC) for separation and purification. A small volume (e.g., 1 µL) of a dilute solution of the compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is injected into the GC.

-

Gas Chromatography (GC) : A capillary column (e.g., DB-5ms) is used for separation. The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure the elution of the compound. Helium is typically used as the carrier gas.

-

Ionization : Electron ionization (EI) at 70 eV is used to fragment the molecule.

-

Mass Analysis : A quadrupole mass analyzer is used to separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection : The detector records the abundance of each ion, generating a mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like 1-Bromo-3,7-dimethyloctane.

Caption: Workflow for Spectroscopic Analysis of 1-Bromo-3,7-dimethyloctane.

References

In-Depth Analysis of the Molecular Weight of 1-Bromo-3,7-dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed breakdown of the molecular weight of 1-Bromo-3,7-dimethyloctane, a halogenated alkane. The determination of an accurate molecular weight is a fundamental parameter in chemical synthesis, characterization, and various applications within drug development and scientific research.

Summary of Molecular Weight Data

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. For 1-Bromo-3,7-dimethyloctane, with the molecular formula C₁₀H₂₁Br, the calculation is based on the atomic weights of carbon, hydrogen, and bromine.

| Component | Chemical Formula | Quantity | Atomic Weight (amu) | Total Contribution (amu) |

| Carbon | C | 10 | 12.011 | 120.11 |

| Hydrogen | H | 21 | 1.008[1][2][3][4][5] | 21.168 |

| Bromine | Br | 1 | 79.904[6][7][8][9][10] | 79.904 |

| Total | C₁₀H₂₁Br | 221.182 |

The experimentally determined and commonly cited molecular weight for 1-Bromo-3,7-dimethyloctane is approximately 221.18 g/mol [11][12][13].

Logical Relationship of Constituent Elements

The following diagram illustrates the elemental composition that constitutes the 1-Bromo-3,7-dimethyloctane molecule.

References

- 1. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 2. quora.com [quora.com]

- 3. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 4. Hydrogen - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. Bromine - Wikipedia [en.wikipedia.org]

- 7. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 8. Atomic Weights and Isotopic Compositions for Bromine [physics.nist.gov]

- 9. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 10. youtube.com [youtube.com]

- 11. 1-BROMO-3,7-DIMETHYLOCTANE | CAS: 3383-83-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 12. 1-Bromo-3,7-dimethyloctane | C10H21Br | CID 137914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 1-Bromo-3,7-dimethyloctane - CAS:3383-83-3 - Sunway Pharm Ltd [3wpharm.com]

Technical Guide: Physicochemical Properties of 1-Bromo-3,7-dimethyloctane

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the boiling point of 1-Bromo-3,7-dimethyloctane, a halogenated hydrocarbon utilized in the synthesis of various organic compounds, including stimulus-responsive biodegradable polymers for biomedical applications.[1][2] This guide includes tabulated physicochemical data, detailed experimental protocols for boiling point determination, and a workflow diagram for its synthesis and purification.

Physicochemical Data

1-Bromo-3,7-dimethyloctane is a colorless to light yellow, clear liquid.[2] Its key physical and chemical properties are summarized below for easy reference. The boiling point of haloalkanes is generally higher than their parent hydrocarbons due to increased molecular mass and stronger intermolecular forces, such as dipole-dipole interactions and van der Waals forces.[3][4][5] For isomeric haloalkanes, increased branching leads to a decrease in boiling point due to a smaller surface area, which weakens the van der Waals forces.[5][6]

| Property | Value | Source |

| IUPAC Name | 1-bromo-3,7-dimethyloctane | [7] |

| CAS Number | 3383-83-3 | [1][7] |

| Molecular Formula | C₁₀H₂₁Br | [7][8] |

| Molecular Weight | 221.18 g/mol | [7][8] |

| Boiling Point | 225.7 ± 8.0 °C at 760 mmHg | [8] |

| 216-217 °C (literature value) | [9] | |

| 135-140 °C at 10 mmHg | [1][2][9] | |

| 85-87 °C at 10 mmHg (distillation fraction) | [1] | |

| Density | 1.066 g/mL at 20 °C | [9] |

| 1.1 ± 0.1 g/cm³ | [8] | |

| Refractive Index | n20/D 1.455 (literature value) | [1][2][9] |

| Flash Point | 98.9 °C (210.0 °F) - closed cup | [9] |

Experimental Protocols

The determination of a compound's boiling point is a critical procedure for its identification and purification. Below are detailed methodologies for determining the boiling point of 1-Bromo-3,7-dimethyloctane under atmospheric and reduced pressure conditions.

This protocol is adapted from the synthesis and purification procedure for (R)-1-bromo-3,7-dimethyloctane.[1] Vacuum distillation is employed for compounds that decompose at their atmospheric boiling point or when a lower temperature is required.

Objective: To purify 1-Bromo-3,7-dimethyloctane and determine its boiling point at a specific reduced pressure.

Apparatus:

-

Round-bottom flask

-

Heating mantle with magnetic stirrer

-

Distillation head with a thermometer

-

Condenser

-

Receiving flask

-

Vacuum pump with a pressure gauge (manometer)

-

Cold trap

Procedure:

-

The crude 1-Bromo-3,7-dimethyloctane (oily product from synthesis) is placed into the round-bottom flask.[1]

-

The distillation apparatus is assembled, ensuring all joints are properly sealed to maintain a vacuum.

-

The vacuum pump is connected to the apparatus via the cold trap and turned on. The system pressure is allowed to stabilize at the desired level (e.g., 10 mmHg).

-

The cooling water is circulated through the condenser.

-

The crude product in the round-bottom flask is heated gently using the heating mantle while being stirred.[1]

-

The temperature of the vapor is monitored using the thermometer in the distillation head.

-

The temperature at which the liquid condenses and is collected in the receiving flask is recorded as the boiling point at that specific pressure. For 1-Bromo-3,7-dimethyloctane, a fraction is collected at 85-87 °C at a pressure of 10 mmHg.[1]

Objective: To determine the boiling point of a liquid sample at ambient atmospheric pressure.

Apparatus:

-

Small test tube or boiling tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Heating apparatus (e.g., oil bath or heating block)

-

Beaker

Procedure:

-

A small amount of the purified liquid (1-Bromo-3,7-dimethyloctane) is placed in the test tube.

-

The capillary tube is placed into the test tube with its open end submerged in the liquid.

-

The thermometer is positioned so that the bulb is close to the surface of the liquid but not touching the sides or bottom of the test tube. The test tube is then attached to the thermometer.

-

The assembly is immersed in a heating bath (e.g., paraffin (B1166041) oil).

-

The bath is heated slowly and steadily.

-

As the temperature rises, air bubbles will emerge from the open end of the capillary tube.

-

The heating is continued until a continuous stream of bubbles emerges from the capillary tube.

-

The heating is then stopped, and the bath is allowed to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases, and the liquid just begins to enter the capillary tube. This temperature is recorded.

Workflow and Process Visualization

The following diagram illustrates the synthesis and purification workflow for 1-Bromo-3,7-dimethyloctane, which incorporates the vacuum distillation step for boiling point determination under reduced pressure.

Caption: Synthesis and purification workflow for 1-Bromo-3,7-dimethyloctane.

References

- 1. 1-BROMO-3,7-DIMETHYLOCTANE | 3383-83-3 [chemicalbook.com]

- 2. 1-BROMO-3,7-DIMETHYLOCTANE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. CK12-Foundation [flexbooks.ck12.org]

- 4. testbook.com [testbook.com]

- 5. Physical Properties of Haloalkanes and Haloarenes - GeeksforGeeks [geeksforgeeks.org]

- 6. organicmystery.com [organicmystery.com]

- 7. 1-Bromo-3,7-dimethyloctane | C10H21Br | CID 137914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-BROMO-3,7-DIMETHYLOCTANE | CAS: 3383-83-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 9. 1-Bromo-3,7-dimethyloctane 96 3383-83-3 [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility of 1-Bromo-3,7-dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-bromo-3,7-dimethyloctane. Due to a lack of extensive published quantitative data for this specific compound, this guide integrates foundational solubility principles, qualitative data inferred from structurally analogous compounds, and detailed experimental protocols for determining its solubility.

Core Principles of 1-Bromo-3,7-dimethyloctane Solubility

1-Bromo-3,7-dimethyloctane (C₁₀H₂₁Br) is a branched-chain haloalkane. Its solubility is primarily governed by its molecular structure, which features a long, non-polar hydrocarbon tail and a polar carbon-bromine bond. The overarching principle of "like dissolves like" is central to understanding its behavior in various solvents.

-

Non-polar Dominance: The ten-carbon branched alkyl chain is the dominant feature of the molecule, making it largely non-polar. This structure facilitates strong van der Waals forces (London dispersion forces) with non-polar solvents. As a result, 1-bromo-3,7-dimethyloctane is expected to be highly soluble, and likely miscible, in a wide range of non-polar organic solvents.

-

Polar Contribution: The carbon-bromine bond introduces a dipole moment, lending the molecule a slight polarity. This allows for dipole-dipole interactions with polar solvents. However, this minor polarity is generally insufficient to overcome the strong hydrogen bonding network of highly polar protic solvents like water.

-

Water Solubility: Consequently, the solubility of 1-bromo-3,7-dimethyloctane in water is expected to be very low. For a haloalkane to dissolve in water, the strong hydrogen bonds between water molecules must be broken, which requires a significant energy input. The energy released from the weaker dipole-dipole interactions between the haloalkane and water molecules is not sufficient to compensate for this, making the dissolution process energetically unfavorable.

Data Presentation: Qualitative Solubility

| Solvent Class | Representative Solvents | Expected Solubility of 1-Bromo-3,7-dimethyloctane |

| Non-Polar | Hexane, Toluene, Decane | Miscible |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF) | Miscible |

| Polar Protic | Ethanol, Isopropanol | Miscible |

| Highly Polar | Water | Very Low / Immiscible |

Experimental Protocols

The following are detailed methodologies for determining the solubility of 1-bromo-3,7-dimethyloctane.

1. Protocol for Determining Miscibility (Qualitative)

This method provides a rapid, visual determination of whether 1-bromo-3,7-dimethyloctane is miscible in a given liquid solvent.

-

Materials:

-

1-Bromo-3,7-dimethyloctane

-

Solvent of interest

-

Small, clear glass test tubes or vials with caps

-

Graduated pipettes or cylinders

-

-

Procedure:

-

Add 2 mL of the solvent to a clean, dry test tube.

-

Add 2 mL of 1-bromo-3,7-dimethyloctane to the same test tube.

-

Securely cap the test tube and invert it gently 5-10 times to mix the contents.

-

Allow the mixture to stand for 5-10 minutes.

-

Observe the mixture against a well-lit background.

-

-

Interpretation of Results:

-

Miscible: A single, clear, and uniform liquid phase is observed.

-

Immiscible: Two distinct layers are visible. The denser liquid (in this case, likely 1-bromo-3,7-dimethyloctane with a density of approximately 1.066 g/mL at 20°C) will form the bottom layer.[1]

-

Partially Miscible: The solution may appear cloudy or form a single phase only after adding a small amount of one component to the other, but separates upon adding more.

-

2. Protocol for Quantitative Solubility Determination (Static Equilibrium Method)

This protocol determines the saturation concentration of 1-bromo-3,7-dimethyloctane in a solvent at a specific temperature. This method is particularly useful for solvents in which it is not fully miscible, such as water.

-

Materials:

-

1-Bromo-3,7-dimethyloctane

-

Solvent of interest

-

Scintillation vials or flasks with airtight caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Gas chromatograph (GC) or other suitable analytical instrument

-

Syringe filters (e.g., 0.2 µm PTFE)

-

-

Procedure:

-

Preparation of Saturated Solution:

-

Add a known volume or weight of the solvent to several vials.

-

Add an excess of 1-bromo-3,7-dimethyloctane to each vial. An excess is confirmed by the presence of undissolved droplets after initial mixing.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has stabilized.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved 1-bromo-3,7-dimethyloctane to settle.

-

Carefully withdraw a sample from the supernatant (the clear, saturated solvent phase) using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial for analysis to remove any undissolved microdroplets.

-

-

Analysis:

-

Prepare a series of standard solutions of 1-bromo-3,7-dimethyloctane in the solvent of known concentrations.

-

Analyze the standard solutions using a suitable analytical method (e.g., GC) to create a calibration curve.

-

Analyze the filtered saturated sample.

-

Determine the concentration of 1-bromo-3,7-dimethyloctane in the sample by comparing its response to the calibration curve. This concentration represents the solubility at that temperature.

-

-

Mandatory Visualization

The following diagrams illustrate key logical relationships and workflows.

Caption: Factors influencing the solubility of 1-bromo-3,7-dimethyloctane.

Caption: Experimental workflow for solubility determination.

References

An In-depth Technical Guide to 1-Bromo-3,7-dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the key characteristics of 1-Bromo-3,7-dimethyloctane, a versatile alkyl halide intermediate. The document details its chemical and physical properties, spectroscopic data, synthesis methodologies, and common chemical reactions. This guide is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development, offering detailed experimental protocols and data presented in a clear and accessible format.

Chemical and Physical Properties

1-Bromo-3,7-dimethyloctane is a colorless to light yellow liquid. Its branched structure influences its physical properties, such as its boiling point and density. It is a useful building block in organic synthesis, particularly for introducing the 3,7-dimethyloctyl moiety.

Table 1: Physical and Chemical Properties of 1-Bromo-3,7-dimethyloctane

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₁Br | [1] |

| Molecular Weight | 221.18 g/mol | |

| CAS Number | 3383-83-3 | [1] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 135-140 °C at 10 mmHg | [1] |

| Density | 1.066 g/mL at 20 °C | |

| Refractive Index (n²⁰/D) | 1.455 | [1] |

| Flash Point | 210 °F (98.9 °C) | |

| Storage Temperature | 2-8°C | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 1-Bromo-3,7-dimethyloctane. The following tables summarize the key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectroscopic Data for (S)-1-Bromo-3,7-dimethyloctane (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.35-3.47 | m | 2H | -CH₂-Br |

| 1.81-1.90 | m | 1H | -CH(CH₃)- |

| 1.57-1.69 | m | 2H | -CH₂- |

| 1.44-1.56 | m | 1H | -CH(CH₃)₂ |

| 1.19-1.34 | m | 3H | -CH₂- |

| 1.05-1.17 | m | 3H | -CH₂- |

| 0.84-0.88 | m | 9H | -CH(CH₃)₂ and -CH(CH₃)- |

Table 3: ¹³C NMR Spectroscopic Data for (S)-1-Bromo-3,7-dimethyloctane (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 40.08 | C1 (-CH₂Br) |

| 39.16 | C2 |

| 36.71 | C3 |

| 32.09 | C4 |

| 31.66 | C5 |

| 27.93 | C6 |

| 24.53 | C7 |

| 22.66 | C8 |

| 22.56 | -CH(CH₃)₂ |

| 18.94 | -CH(CH₃)- |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of 1-Bromo-3,7-dimethyloctane shows a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks of nearly equal intensity.

Table 4: Mass Spectrometry Data for 1-Bromo-3,7-dimethyloctane

| m/z | Interpretation |

| 220, 222 | Molecular ion peaks (M⁺, M⁺+2) corresponding to ⁷⁹Br and ⁸¹Br isotopes.[1] |

Infrared (IR) Spectroscopy

The IR spectrum of 1-Bromo-3,7-dimethyloctane displays characteristic vibrational frequencies for an alkyl halide.

Table 5: Key IR Absorption Bands for 1-Bromo-3,7-dimethyloctane

| Wavenumber (cm⁻¹) | Vibration Type |

| 2850-2960 | C-H stretching (alkane) |

| 1450-1470 | C-H bending (alkane) |

| 1365-1385 | C-H bending (gem-dimethyl) |

| 560-690 | C-Br stretching |

Synthesis of 1-Bromo-3,7-dimethyloctane

1-Bromo-3,7-dimethyloctane can be synthesized from its corresponding alcohol, 3,7-dimethyloctan-1-ol (B75441), via nucleophilic substitution.

Synthesis from 3,7-dimethyloctan-1-ol with HBr

This method involves the reaction of the primary alcohol with hydrobromic acid, typically in the presence of a strong acid catalyst like sulfuric acid.

References

An In-depth Technical Guide to 1-Bromo-3,7-dimethyloctane as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3,7-dimethyloctane, a saturated branched-chain alkyl halide, serves as a versatile chemical intermediate in organic synthesis. Its structure, featuring a primary bromide and a chiral center at the 3-position, makes it a valuable building block for the introduction of the 3,7-dimethyloctyl moiety into a variety of molecular scaffolds. This guide provides a comprehensive overview of its synthesis, key chemical properties, and significant applications, with a focus on detailed experimental protocols and data presentation for laboratory use.

Chemical Properties and Specifications

1-Bromo-3,7-dimethyloctane is a colorless to pale yellow liquid. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₁Br | [1] |

| Molecular Weight | 221.18 g/mol | [1] |

| CAS Number | 3383-83-3 | [1] |

| Boiling Point | 135-140 °C at 10 mmHg | [2] |

| Density | 1.066 g/mL at 20 °C | |

| Refractive Index (n²⁰/D) | 1.455 | [2] |

| Flash Point | 98.9 °C (closed cup) | |

| Solubility | Insoluble in water | [No specific citation found] |

| Purity (typical) | ≥ 96% |

Synthesis of 1-Bromo-3,7-dimethyloctane

The most common laboratory-scale synthesis of 1-Bromo-3,7-dimethyloctane involves the bromination of the corresponding alcohol, 3,7-dimethyloctan-1-ol (B75441), using hydrobromic acid and a strong acid catalyst.

Experimental Protocol: Bromination of 3,7-dimethyloctan-1-ol[2]

Reagents and Equipment:

-

3,7-dimethyloctan-1-ol

-

48% Hydrobromic acid

-

Concentrated Sulfuric acid

-

Dilute Hydrochloric acid

-

Sodium bicarbonate solution

-

Water

-

Round-bottom flask with reflux condenser and stirring apparatus

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

To a stirred solution of 48% hydrobromic acid (100 mL) in a round-bottom flask, slowly add concentrated sulfuric acid (17 mL).

-

To this acidic mixture, add 3,7-dimethyloctan-1-ol (67 mL, 100 g).

-

Heat the reaction mixture to 120-125 °C and maintain this temperature for 3 hours under reflux.

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract the product with heptane (300 mL).

-

Wash the organic layer sequentially with dilute hydrochloric acid, water, and sodium bicarbonate solution.

-

Dry the heptane layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Concentrate the dried organic phase using a rotary evaporator to yield the crude product.

-

Purify the crude product by vacuum distillation. Collect the fraction boiling at 85-87 °C / 10 mmHg to obtain pure (R)-1-bromo-3,7-dimethyloctane.

Expected Yield: Approximately 78.2 g (a high yield is reported, though a percentage is not explicitly stated).[2]

Synthesis Workflow

Applications as a Chemical Intermediate

1-Bromo-3,7-dimethyloctane is a key intermediate in the synthesis of more complex molecules, particularly in the fields of materials science and fragrance chemistry.

Precursor for Graphene Nanoribbons

A notable application of 1-Bromo-3,7-dimethyloctane is in the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene. This compound serves as a precursor for the bottom-up synthesis of planar, one-dimensional graphene nanoribbons with controlled edge morphology and narrow widths, which are of interest for advanced electronic applications.[3][4]

Incorporation into Liquid Crystals

The 3,7-dimethyloctyl group can be introduced into molecular structures to influence their liquid crystalline properties. While a specific protocol using 1-Bromo-3,7-dimethyloctane was not found, its structural analogues are used in the synthesis of liquid crystals.[5][6] The branched alkyl chain can affect properties such as the nematic temperature range and viscosity.

Williamson Ether Synthesis

The primary bromide in 1-Bromo-3,7-dimethyloctane makes it an excellent substrate for Sₙ2 reactions, such as the Williamson ether synthesis, to form ethers containing the 3,7-dimethyloctyl group. These ethers can be valuable in the fragrance industry or as intermediates in drug discovery.

This protocol is adapted from standard procedures for primary bromoalkanes.[7][8][9]

Reagents and Equipment:

-

An alcohol (R-OH)

-

1-Bromo-3,7-dimethyloctane

-

Sodium hydride (NaH) or another strong base (e.g., potassium tert-butoxide)

-

Anhydrous aprotic solvent (e.g., THF, DMF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether or other extraction solvent

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a magnetic stirrer and inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Syringes for liquid transfer

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) in the anhydrous solvent.

-

Cool the solution in an ice bath and add sodium hydride (1.1 equivalents) portion-wise.

-

Allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the alkoxide.

-

Slowly add 1-Bromo-3,7-dimethyloctane (1.0 equivalent) to the reaction mixture.

-

Heat the reaction to a temperature appropriate for the chosen solvent (e.g., reflux in THF) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude ether by column chromatography.

Safety Information

1-Bromo-3,7-dimethyloctane is an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

1-Bromo-3,7-dimethyloctane is a valuable and versatile chemical intermediate. Its synthesis from the corresponding alcohol is a straightforward process, and its primary bromide allows for its participation in a range of nucleophilic substitution reactions. Its utility in the synthesis of precursors for advanced materials like graphene nanoribbons highlights its importance in modern chemical research. The protocols and data provided in this guide are intended to facilitate its use in the laboratory for the development of novel molecules and materials.

References

- 1. 1-Bromo-3,7-dimethyloctane | C10H21Br | CID 137914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-BROMO-3,7-DIMETHYLOCTANE | 3383-83-3 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Unlocking New Therapeutic Frontiers: A Technical Guide to the Research Applications of 1-Bromo-3,7-dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-3,7-dimethyloctane, a halogenated acyclic monoterpenoid, presents a versatile scaffold for the synthesis of novel compounds with significant potential in biomedical and pharmaceutical research. While direct applications of this molecule are not extensively documented, its structural similarity to citronellol (B86348), a well-studied natural product with demonstrated biological activities, suggests a promising starting point for the development of new therapeutic agents. This technical guide explores the potential research applications of 1-Bromo-3,7-dimethyloctane, focusing on its utility as a chemical intermediate in the synthesis of innovative drug candidates and functional biomaterials. We provide detailed experimental protocols for the synthesis of derivatives, summarize relevant biological data from structurally related compounds, and present hypothetical signaling pathways that could be targeted by these novel molecules.

Introduction: The Potential of a Versatile Scaffold

1-Bromo-3,7-dimethyloctane is a functionalized hydrocarbon that can serve as a valuable building block in organic synthesis. Its primary alkyl bromide group is amenable to a variety of nucleophilic substitution reactions, allowing for the introduction of diverse functional groups and the creation of a library of novel compounds. The branched, lipophilic 3,7-dimethyloctyl backbone is a common feature in many biologically active natural products, including citronellol. This structural analogy provides a strong rationale for investigating the potential of 1-Bromo-3,7-dimethyloctane derivatives in areas such as oncology and drug delivery.

Physicochemical Properties of 1-Bromo-3,7-dimethyloctane

A thorough understanding of the physical and chemical properties of 1-Bromo-3,7-dimethyloctane is essential for its effective use in research. The following table summarizes key data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₁Br | --INVALID-LINK-- |

| Molecular Weight | 221.18 g/mol | --INVALID-LINK-- |

| Boiling Point | 135-140 °C at 10 mmHg | Sigma-Aldrich |

| Density | 1.066 g/mL at 25 °C | Sigma-Aldrich |

| Refractive Index (n20/D) | 1.455 | Sigma-Aldrich |

| CAS Number | 3383-83-3 | --INVALID-LINK-- |

Potential Research Applications

The primary research applications of 1-Bromo-3,7-dimethyloctane lie in its use as a precursor for the synthesis of novel molecules with potential therapeutic or functional properties.

Synthesis of Novel Anticancer Agents

Research on citronellol and its derivatives has revealed promising cytotoxic activity against various cancer cell lines. This suggests that derivatives of 1-Bromo-3,7-dimethyloctane could exhibit similar or enhanced anticancer properties. By replacing the bromine atom with various functional groups (e.g., ethers, esters, amines), a diverse library of compounds can be synthesized and screened for cytotoxic activity.

| Compound | IC₅₀ (µg/mL) | Reference |

| Citronellyl isobutyrate (CIB) | 2.82 | --INVALID-LINK-- |

| Citronellyl 2,2-dimethyl butyrate (B1204436) (CDB) | 4.75 | --INVALID-LINK-- |

| Citronellyl caproate (CC) | 36.1 | --INVALID-LINK-- |

Development of Stimulus-Responsive Biodegradable Polymers

While specific examples are not yet prevalent in the literature, 1-Bromo-3,7-dimethyloctane can be used to introduce a hydrophobic, biodegradable moiety into polymer chains. Such polymers could be designed to be "stimuli-responsive," changing their properties in response to environmental triggers like pH or temperature. These materials have potential applications in targeted drug delivery and tissue engineering.[1][2][3][4][5]

Experimental Protocols

The following sections provide detailed methodologies for key synthetic transformations of 1-Bromo-3,7-dimethyloctane.

Synthesis of 1-Bromo-3,7-dimethyloctane from 3,7-Dimethyloctan-1-ol (B75441)

This protocol describes the conversion of the corresponding alcohol to the alkyl bromide.

Materials:

-

3,7-Dimethyloctan-1-ol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

48% Hydrobromic Acid (HBr)

-

Dilute Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, slowly add concentrated sulfuric acid (17 mL) to 48% hydrobromic acid (100 mL) while cooling in an ice bath.

-

To this acidic mixture, add 3,7-dimethyloctan-1-ol (67 mL, 0.42 mol).

-

Heat the reaction mixture to 120-125 °C and maintain this temperature for 3 hours.

-

After cooling to room temperature, transfer the mixture to a separatory funnel and extract with heptane (2 x 150 mL).

-

Combine the organic layers and wash sequentially with water (100 mL), dilute hydrochloric acid (100 mL), water (100 mL), and saturated sodium bicarbonate solution (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation (boiling point 135-140 °C at 10 mmHg) to yield pure 1-Bromo-3,7-dimethyloctane.

Diagram of Synthetic Workflow:

General Protocol for Williamson Ether Synthesis

This protocol outlines the synthesis of ether derivatives from 1-Bromo-3,7-dimethyloctane.

Materials:

-

1-Bromo-3,7-dimethyloctane

-

An alcohol (R-OH)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Saturated Ammonium (B1175870) Chloride Solution (NH₄Cl)

-

Diethyl ether or Ethyl acetate (B1210297)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the alcohol (1.2 equivalents) and anhydrous THF or DMF.

-

Cool the solution to 0 °C in an ice bath and add sodium hydride (1.2 equivalents) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide.

-

Add 1-Bromo-3,7-dimethyloctane (1.0 equivalent) dropwise to the alkoxide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude ether by flash column chromatography on silica (B1680970) gel.

Diagram of Williamson Ether Synthesis Workflow:

Hypothetical Signaling Pathway for Anticancer Activity

Drawing parallels from the known anticancer effects of other terpenoids, derivatives of 1-Bromo-3,7-dimethyloctane could potentially modulate key signaling pathways involved in cancer cell proliferation and survival. One such hypothetical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.

Diagram of a Hypothetical PI3K/Akt/mTOR Inhibition Pathway:

Conclusion and Future Directions

1-Bromo-3,7-dimethyloctane represents a promising, yet underexplored, platform for the development of novel bioactive compounds and functional materials. Its straightforward synthesis and versatile reactivity make it an ideal starting material for creating diverse chemical libraries. Future research should focus on the systematic synthesis and biological evaluation of 1-Bromo-3,7-dimethyloctane derivatives, particularly in the context of cancer therapeutics. Furthermore, exploring its incorporation into biodegradable polymers could open new avenues in the field of smart biomaterials for drug delivery and regenerative medicine. The protocols and conceptual frameworks presented in this guide offer a solid foundation for initiating such research endeavors.

References

- 1. jchemrev.com [jchemrev.com]

- 2. Next-generation stimuli-responsive polymers for a sustainable tomorrow - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Stimulus-responsive polymers Home [pubs.rsc.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Stimuli-Responsive Drug Release from Smart Polymers - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Biodegradable Polymers Using 1-Bromo-3,7-dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biodegradable polymers are of paramount importance in the biomedical field, particularly for applications in controlled drug delivery, tissue engineering, and medical implants.[1][2][3] The ability to precisely control the synthesis of these polymers allows for the tailoring of their properties, such as degradation rate, mechanical strength, and biocompatibility, to meet the specific requirements of an application. 1-Bromo-3,7-dimethyloctane is a versatile chemical intermediate that can be employed as an initiator in various polymerization techniques to produce biodegradable polymers with unique characteristics.[4] Its branched, hydrophobic alkyl structure can impart specific properties to the resulting polymers, influencing their thermal behavior, solubility, and interaction with biological systems.

These application notes provide detailed protocols for the synthesis of biodegradable polymers using 1-Bromo-3,7-dimethyloctane as an initiator via two powerful and widely used controlled polymerization techniques: Atom Transfer Radical Polymerization (ATRP) and Ring-Opening Polymerization (ROP).

Application Note 1: Synthesis of Amphiphilic Block Copolymers by Atom Transfer Radical Polymerization (ATRP)

Application: Development of stimulus-responsive micelles for targeted drug delivery.

ATRP is a robust method for synthesizing polymers with well-defined architectures, molecular weights, and low polydispersity.[5] By using 1-Bromo-3,7-dimethyloctane as an initiator, a hydrophobic 3,7-dimethyloctyl end-group can be introduced to the polymer chain. This is particularly useful for creating amphiphilic block copolymers. For instance, a hydrophobic polymer block can be grown first, followed by a hydrophilic block, leading to macromolecules that can self-assemble into micelles in aqueous environments, encapsulating hydrophobic drugs.

The structure of the alkyl halide initiator significantly influences the activation rate constant in ATRP.[4] As 1-Bromo-3,7-dimethyloctane is a primary alkyl bromide, the initiation is expected to be slower compared to tertiary alkyl halides.[4][6] This can be advantageous in achieving better control over the polymerization of highly reactive monomers.

Experimental Protocol: ATRP of 2-hydroxyethyl acrylate (B77674) (HEA)